molecular formula C21H31BClNO6 B13354406 Methyl N-(tert-butoxycarbonyl)-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalaninate CAS No. 942070-92-0

Methyl N-(tert-butoxycarbonyl)-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalaninate

Cat. No.: B13354406
CAS No.: 942070-92-0
M. Wt: 439.7 g/mol
InChI Key: QFXQVGCFCGKPBR-INIZCTEOSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a complex organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted phenyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Boronate Ester: The phenyl ring is functionalized with a boronate ester using a Suzuki coupling reaction. This involves the reaction of a halogenated phenyl compound with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Final Coupling: The protected amino acid derivative is coupled with the boronate ester-substituted phenyl compound under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a phenol derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivative.

    Reduction: Dechlorinated product.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of boronate esters on cellular processes, given their ability to interact with biomolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate would depend on its specific application. For example, in BNCT, the boronate ester moiety would be responsible for capturing neutrons and releasing high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoate: Lacks the boronate ester moiety.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Contains a bromo group instead of a chloro group.

Properties

CAS No.

942070-92-0

Molecular Formula

C21H31BClNO6

Molecular Weight

439.7 g/mol

IUPAC Name

methyl (2S)-3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C21H31BClNO6/c1-19(2,3)28-18(26)24-16(17(25)27-8)11-13-9-14(12-15(23)10-13)22-29-20(4,5)21(6,7)30-22/h9-10,12,16H,11H2,1-8H3,(H,24,26)/t16-/m0/s1

InChI Key

QFXQVGCFCGKPBR-INIZCTEOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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